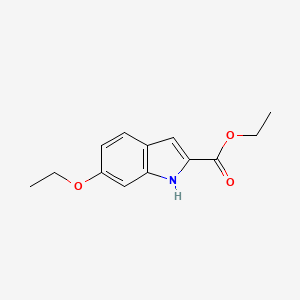

ethyl 6-ethoxy-1H-indole-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 6-ethoxy-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c1-3-16-10-6-5-9-7-12(13(15)17-4-2)14-11(9)8-10/h5-8,14H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOZPDSFTRJPQAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)C=C(N2)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of ethyl 6-ethoxy-1H-indole-2-carboxylate typically involves the reaction of indole derivatives with ethyl chloroformate under basic conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the ester bond . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Ethyl 6-ethoxy-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups onto the indole ring.

Scientific Research Applications

Synthesis and Chemical Properties

Ethyl 6-ethoxy-1H-indole-2-carboxylate can be synthesized through several methods, often involving the alkylation of indole derivatives. For instance, the alkylation of ethyl indole-2-carboxylate has been documented to yield various functionalized indoles, emphasizing the versatility of this compound in generating derivatives with diverse properties .

The general synthesis involves:

- Starting Material : Ethyl indole-2-carboxylate.

- Reagents : Alkylating agents (e.g., bromoalkanes) and bases (e.g., KOH).

- Conditions : Typically conducted in an organic solvent like acetone at controlled temperatures.

Biological Activities

This compound and its derivatives have shown promising biological activities:

Antitumor Activity

Research indicates that compounds derived from indole frameworks, including this compound, exhibit significant antitumor properties. For example, derivatives have been evaluated for their ability to inhibit cancer cell proliferation, with some showing IC50 values in the low micromolar range .

Antifungal and Anti-inflammatory Properties

Indole derivatives are known to possess antifungal and anti-inflammatory activities. This compound has been implicated in studies highlighting its potential as an antifungal agent against various pathogens . Additionally, its anti-inflammatory effects may be attributed to its ability to modulate inflammatory pathways.

Therapeutic Potential

The therapeutic applications of this compound are expanding, particularly in the development of new drugs targeting specific diseases:

Integrase Inhibition

Recent studies suggest that indole derivatives can act as integrase inhibitors, which are crucial for viral replication in certain retroviruses like HIV. This compound has been explored as a scaffold for developing integrase inhibitors, showing promising results in binding affinity and inhibition efficacy .

Chelation Therapy

The compound has also been investigated for its chelating properties, which could be beneficial in treating metal toxicity or enhancing drug delivery systems by improving solubility and bioavailability .

Case Studies

Several case studies have documented the efficacy of this compound:

- Antitumor Efficacy : A study demonstrated that a series of indole derivatives, including this compound, significantly inhibited the growth of various cancer cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest .

- Fungal Inhibition : Another study evaluated the antifungal activity of this compound against Candida species, revealing a dose-dependent response that highlights its potential as a therapeutic agent for fungal infections .

- Integrase Interaction : Research focused on the interaction between this compound and integrase enzymes showed that modifications at the C6 position could enhance binding affinity, making it a candidate for further drug development .

Mechanism of Action

The mechanism of action of ethyl 6-ethoxy-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, indole derivatives are known to inhibit enzymes such as indoleamine 2,3-dioxygenase (IDO), which plays a role in immune regulation . The compound may also interact with other molecular targets, leading to its diverse biological activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Indole Derivatives

The following table summarizes key structural analogs of ethyl 6-ethoxy-1H-indole-2-carboxylate, highlighting differences in substituents, physicochemical properties, and applications:

Key Structural and Functional Differences

Substituent Effects on Lipophilicity: The ethoxy group in this compound increases logP by ~0.5 compared to the methoxy analog (C₁₂H₁₃NO₃), enhancing membrane permeability .

Electronic Properties :

- Electron-donating groups (e.g., methoxy, ethoxy) activate the indole ring for electrophilic substitution at the 3- and 5-positions, critical in synthesizing functionalized derivatives .

- Chloro and fluoro substituents deactivate the ring, directing reactions to specific positions and stabilizing intermediates in Suzuki-Miyaura couplings .

Crystallographic Behavior :

- Ethyl 6-methoxy-1H-indole-2-carboxylate forms hydrogen-bonded dimers via N–H···O interactions, while the ethoxy analog may exhibit weaker interactions due to steric bulk, affecting solubility and crystallization .

Pharmacological Relevance :

- Methoxy-substituted indoles (e.g., 6-methoxy derivative) are precursors to melatonin analogs, whereas ethoxy derivatives are explored as intermediates in antitumor agents (e.g., vinca alkaloid analogs) .

- Trifluoromethyl derivatives show enhanced binding to hydrophobic enzyme pockets, as seen in COX-2 inhibitors .

Biological Activity

Ethyl 6-ethoxy-1H-indole-2-carboxylate is an indole derivative that has garnered attention for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and various applications in scientific research, particularly in the fields of pharmacology and medicinal chemistry.

Overview of Indole Derivatives

Indole derivatives, including this compound, are known for their significant roles in various biological processes. They exhibit a wide range of activities such as antiviral , anticancer , anti-inflammatory , and antimicrobial effects. The indole structure is crucial for these activities due to its ability to interact with multiple biological targets.

Target Interaction

This compound primarily exerts its effects through interactions with specific proteins and enzymes involved in cellular signaling pathways. It has been observed to influence:

- Kinase Activity : This compound can inhibit kinase enzymes, which play vital roles in cell signaling and regulation of cellular functions.

- Gene Expression : By modulating transcription factors, it can alter gene expression profiles, impacting various cellular processes.

Biochemical Pathways

The compound's activity suggests involvement in several biochemical pathways, including:

- Cell Signaling : It influences pathways related to inflammation and cancer progression.

- Metabolic Pathways : Interactions with metabolic enzymes can modify the levels of metabolites crucial for cellular homeostasis.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, it has shown significant cytotoxic effects against breast cancer cells, with IC50 values indicating effective concentration levels required to reduce cell viability .

Antiviral Activity

The compound has also been evaluated for its antiviral properties, particularly against HIV. Structural studies suggest that it can act as an integrase inhibitor, which is crucial in the lifecycle of HIV. The binding affinity and inhibitory concentrations have been characterized, showing potential for therapeutic applications in HIV treatment .

Case Study: Antiviral Efficacy

A study focused on the design and synthesis of indole derivatives highlighted the antiviral efficacy of compounds similar to this compound. The derivatives exhibited varying degrees of inhibitory activity against HIV integrase, with some modifications leading to enhanced potency (IC50 values as low as 3.11 μM) compared to parent compounds .

Case Study: Anticancer Activity

Another investigation into the anticancer properties revealed that this compound could induce apoptosis in cancer cells through the activation of specific apoptotic pathways. This was evidenced by increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins in treated cells .

The synthesis of this compound typically involves reacting indole derivatives with ethyl chloroformate under basic conditions. This process not only yields the compound but also allows for further modifications that can enhance its biological activity.

| Property | Description |

|---|---|

| Molecular Formula | C13H15NO3 |

| Molecular Weight | 233.27 g/mol |

| Solubility | Soluble in organic solvents like ethanol and DMSO |

| Stability | Stable under standard laboratory conditions |

Q & A

Q. What are the standard synthetic routes for ethyl 6-ethoxy-1H-indole-2-carboxylate?

this compound is typically synthesized via multi-step indole functionalization. A common approach involves:

- Bromination/Substitution : Introducing bromine at the 6-position of the indole ring, followed by nucleophilic substitution with ethoxide (e.g., using NaOEt/EtOH under reflux) to install the ethoxy group .

- Esterification : Coupling the indole-2-carboxylic acid precursor with ethanol via acid-catalyzed esterification (e.g., H₂SO₄ or DCC/DMAP) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (methanol/water) are standard methods for isolating the compound .

Q. What safety precautions are required when handling this compound?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use a NIOSH-approved dust respirator if handling powders .

- Ventilation : Conduct reactions in a fume hood to prevent inhalation of vapors or dust .

- Storage : Store at 2–8°C in a tightly sealed, light-resistant container to minimize degradation .

Q. Which spectroscopic techniques are suitable for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the indole backbone, ethoxy group (δ ~1.3 ppm for CH₃, δ ~4.3 ppm for OCH₂), and ester functionality (δ ~4.3–4.5 ppm for COOCH₂) .

- HPLC : Assess purity (>95% by HPLC with C18 columns and UV detection at 254 nm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., C₁₂H₁₃NO₃) .

Advanced Research Questions

Q. How can regioselective ethoxylation at the indole 6-position be achieved?

Regioselectivity is controlled by:

- Directed Metalation : Use a directing group (e.g., ester at C2) to favor electrophilic substitution at C5. For example, bromination with NBS in DMF selectively targets C6 .

- Protection/Deprotection : Temporarily protect reactive sites (e.g., N1 with a Boc group) to direct ethoxylation .

- Microwave-Assisted Synthesis : Enhances reaction efficiency and selectivity under controlled temperature/pressure .

Q. What are the common impurities in synthesis, and how are they resolved?

- Byproducts : Unsubstituted indole precursors (e.g., ethyl 6-bromoindole-2-carboxylate) or over-ethoxylated derivatives may form.

- Analysis : LC-MS identifies impurities; optimize reaction time/temperature to minimize side reactions .

- Purification : Use preparative HPLC or fractional crystallization (e.g., ethanol/water) for challenging separations .

Q. How does the ethoxy group influence reactivity in cross-coupling reactions?

- Electronic Effects : The electron-donating ethoxy group at C6 deactivates the indole ring, reducing electrophilic substitution at adjacent positions.

- Applications : Facilitates Suzuki-Miyaura couplings at C5 or C7 (e.g., with aryl boronic acids) for functionalized indole derivatives .

- Challenges : Steric hindrance at C6 may require bulky ligands (e.g., SPhos) or elevated temperatures .

Q. What methodologies assess the compound’s stability under varying pH/temperature?

- Accelerated Stability Studies : Incubate the compound in buffers (pH 1–13) at 40–60°C for 1–4 weeks. Monitor degradation via HPLC .

- Thermogravimetric Analysis (TGA) : Determines thermal decomposition profiles (e.g., onset at >200°C) .

- Light Sensitivity : Expose to UV-Vis light (300–800 nm) to evaluate photodegradation; amber glassware is recommended for storage .

Methodological Notes

- Synthetic Optimization : For improved yields, replace traditional heating with microwave-assisted synthesis (e.g., 80°C, 30 min) .

- Contradiction Resolution : While some safety data suggest room-temperature storage, prioritize 2–8°C based on structurally similar indole esters .

- Advanced Characterization : Combine X-ray crystallography with DFT calculations to confirm molecular conformation and electronic properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.